molecular formula C14H18BrNO2 B1463668 N-Cyclohexyl 4-bromo-3-methoxybenzamide CAS No. 1072944-40-1

N-Cyclohexyl 4-bromo-3-methoxybenzamide

Cat. No.: B1463668
CAS No.: 1072944-40-1
M. Wt: 312.2 g/mol
InChI Key: YGGBJKQZGYGQQO-UHFFFAOYSA-N
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Description

N-Cyclohexyl 4-bromo-3-methoxybenzamide (CAS: 1072944-40-1) is a substituted benzamide derivative with the molecular formula C₁₄H₁₈BrNO₂ and a molecular weight of 312.20 g/mol . The compound features a bromine atom at the 4-position and a methoxy group at the 3-position on the benzamide aromatic ring, coupled with an N-cyclohexyl substituent. This structure confers unique electronic and steric properties, making it a candidate for applications in coordination chemistry, medicinal chemistry, and materials science. Its safety profile includes hazards such as acute oral toxicity (Category 4) and skin/eye irritation (Category 2) per GHS classifications .

Properties

IUPAC Name

4-bromo-N-cyclohexyl-3-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2/c1-18-13-9-10(7-8-12(13)15)14(17)16-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGBJKQZGYGQQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NC2CCCCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674714
Record name 4-Bromo-N-cyclohexyl-3-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072944-40-1
Record name 4-Bromo-N-cyclohexyl-3-methoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072944-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-N-cyclohexyl-3-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-Cyclohexyl 4-bromo-3-methoxybenzamide is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. With a molecular formula of C14_{14}H18_{18}BrNO2_2 and a molecular weight of approximately 312.2 g/mol, this compound features a cyclohexyl group, a bromine atom, and a methoxy group attached to a benzamide structure. Its unique chemical properties suggest various pharmacological applications, particularly in anti-inflammatory and anticancer therapies.

Anti-inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory activity. It has been studied for its ability to inhibit enzymes involved in inflammatory pathways. This suggests that the compound may serve as a lead candidate for developing new anti-inflammatory drugs. The mechanism of action is likely related to its structural features, which allow it to interact with specific biological targets.

Anticancer Potential

In addition to its anti-inflammatory effects, this compound has shown promise in anticancer research. Compounds with similar structural characteristics have been evaluated for their cytotoxic effects against various cancer cell lines. Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells, potentially through mechanisms involving apoptosis or cell cycle arrest.

Comparative Analysis with Related Compounds

The biological activity of this compound can be better understood by comparing it with structurally related compounds:

Compound NameStructure FeaturesUnique Aspects
N-Methyl 4-bromo-3-methoxybenzamideMethyl group instead of cyclohexylMore polar; different biological activity profile
N-Cyclohexyl 4-chloro-3-methoxybenzamideChlorine instead of bromineDifferent reactivity due to halogen substitution
N-Cyclopentyl 4-bromo-3-methoxybenzamideCyclopentyl group instead of cyclohexylSmaller ring size may affect binding interactions
N-Cyclobutyl 4-bromo-3-methoxybenzamideCyclobutyl groupFurther reduction in steric bulk; altered properties

This table illustrates how modifications in substituents and ring size can significantly influence the chemical behavior and biological activity of similar compounds.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the bromine atom and methoxy group play crucial roles in binding interactions with target proteins or enzymes. These interactions may disrupt specific signaling pathways involved in inflammation and cancer progression.

Study on Anti-inflammatory Effects

A study focusing on the anti-inflammatory properties of this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The results indicated that treatment with this compound reduced levels of TNF-alpha and IL-6 in cultured macrophages, suggesting its potential use in inflammatory diseases .

Evaluation of Anticancer Activity

In another study, this compound was tested against several cancer cell lines, including breast and colon cancer cells. The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating effective inhibition of cell growth at relatively low concentrations .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anti-inflammatory Properties : Research indicates that N-Cyclohexyl 4-bromo-3-methoxybenzamide exhibits notable anti-inflammatory effects. It has been studied for its ability to inhibit enzymes involved in inflammatory pathways, making it a candidate for developing treatments for inflammatory diseases.
  • Anticancer Potential : Similar compounds have shown cytotoxic effects against various cancer cell lines. Preliminary studies suggest that this compound may also possess anticancer properties, warranting further investigation into its efficacy against specific types of tumors.
  • Lead Compound for Drug Development : The compound serves as a lead structure for designing new pharmaceuticals targeting inflammatory conditions and certain cancers. Its unique properties allow researchers to modify its structure to enhance potency and selectivity against specific biological targets.

Biological Studies

This compound is utilized in various biological studies:

  • Protein-Ligand Interactions : The compound's interactions with proteins are crucial for understanding its mechanism of action. Studies focus on how it binds to specific receptors or enzymes, influencing their activity and leading to therapeutic effects.
  • Enzyme Inhibition : Investigations into the inhibitory effects of this compound on enzymes involved in disease pathways are ongoing. Such studies are vital for elucidating the compound's potential as a therapeutic agent.

Comparative Analysis with Related Compounds

The following table summarizes key differences between this compound and structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
N-Methyl 4-bromo-3-methoxybenzamideMethyl group instead of cyclohexylMore polar; different biological activity profile
N-Cyclohexyl 4-chloro-3-methoxybenzamideChlorine instead of bromineDifferent reactivity due to halogen substitution
N-Cyclopentyl 4-bromo-3-methoxybenzamideCyclopentyl group instead of cyclohexylSmaller ring size may affect binding interactions
N-Cyclobutyl 4-bromo-3-methoxybenzamideCyclobutyl groupFurther reduction in steric bulk; altered properties

This comparison highlights how modifications in substituents can significantly influence the chemical behavior and biological activity of related compounds.

Case Studies and Research Findings

Several studies have focused on the synthesis and application of this compound:

  • Synthesis Methodology : The synthesis typically involves activating the carboxylic acid group of a precursor compound followed by amide bond formation with cyclohexylamine. This process is optimized to ensure high yields and purity.
  • Biological Activity Assessment : In vitro assays have demonstrated the compound's potential as an anti-inflammatory agent, with ongoing research aimed at elucidating its mechanism of action through molecular docking studies and enzyme inhibition assays .

Comparison with Similar Compounds

4-Bromo-N-butyl-3-methoxybenzamide (CAS: 1065074-09-0)

  • Molecular Formula: C₁₂H₁₆BrNO₂
  • Molecular Weight : 286.16 g/mol
  • Key Differences :
    • Replaces the cyclohexyl group with a linear N-butyl chain , reducing steric bulk.
    • Lower molecular weight (286.16 vs. 312.20 g/mol) due to the smaller alkyl substituent.
    • Safety data indicate similar hazards (e.g., acute toxicity) but lack detailed classification .

N-Cyclohexyl 4-chlorobenzamide (CAS: 57707-20-7)

  • Molecular Formula: C₁₃H₁₆ClNO
  • Molecular Weight : 237.70 g/mol
  • Key Differences: Substitutes bromine with chlorine at the 4-position, altering electronic properties (lower electronegativity and polarizability). Reduced molecular weight (237.70 vs. No bromine-specific applications (e.g., radiopharmaceuticals) but may exhibit similar coordination chemistry .

N-({4-Cyclohexyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-methoxybenzamide

  • Molecular Formula : C₂₄H₂₇FN₄O₂S
  • Key Differences: Incorporates a 1,2,4-triazole ring and a 4-fluorobenzylsulfanyl group, increasing structural complexity. Potential for enhanced biological activity (e.g., antimicrobial) due to the triazole moiety, though specific data are unavailable .

N-Cyclopentyl-3-methylbenzamide (CAS: 349403-64-1)

  • Molecular Formula: C₁₃H₁₇NO
  • Key Differences :
    • Replaces the cyclohexyl group with a cyclopentyl ring, slightly reducing steric hindrance.
    • Lacks halogen substituents, limiting applications in halogen-bonding interactions .

Structural and Functional Analysis

Substituent Effects on Reactivity

  • Bromine vs.
  • Cyclohexyl vs.

Coordination Chemistry

  • Metal Complex Formation : Methoxybenzamide derivatives form octahedral complexes with transition metals (e.g., Mn, Co, Cu), where bromine may act as a weak-field ligand .
  • Comparison with Chloro Analogs : Chloro-substituted benzamides exhibit similar coordination but with weaker metal-ligand interactions due to smaller electronegativity .

Data Tables

Table 1: Molecular Properties of Selected Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound 1072944-40-1 C₁₄H₁₈BrNO₂ 312.20 Br (4), OCH₃ (3), Cyclohexyl
4-Bromo-N-butyl-3-methoxybenzamide 1065074-09-0 C₁₂H₁₆BrNO₂ 286.16 Br (4), OCH₃ (3), Butyl
N-Cyclohexyl 4-chlorobenzamide 57707-20-7 C₁₃H₁₆ClNO 237.70 Cl (4), Cyclohexyl

Q & A

Q. What are the recommended safety protocols for handling N-Cyclohexyl 4-bromo-3-methoxybenzamide in laboratory settings?

While specific toxicological data for this compound may be limited, structurally similar N-cyclohexyl benzamide derivatives (e.g., N-cyclohexyl 3-fluorobenzamide) exhibit acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory tract irritation (H335) . Researchers should:

  • Use P95/P1 respirators for low exposure and OV/AG/P99 respirators for higher concentrations .
  • Wear chemical-resistant gloves (e.g., nitrile) and lab coats to prevent skin contact.
  • Conduct experiments in a fume hood to minimize inhalation risks .
  • Store the compound in a cool, dry environment away from incompatible materials (e.g., strong oxidizers).

Q. What spectroscopic methods are suitable for characterizing this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR to confirm substitution patterns (e.g., bromo and methoxy groups).
    • Compare chemical shifts with analogs like N-cyclohexyl-3-fluorobenzamide (δ ~7.5–8.0 ppm for aromatic protons) .
  • Infrared (IR) Spectroscopy: Identify amide C=O stretches (~1650–1680 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. How can researchers optimize the synthesis of N-cyclohexyl benzamide derivatives?

A general approach involves:

  • Coupling Reactions: Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce substituents like bromine at specific positions .
  • Amide Formation: React 4-bromo-3-methoxybenzoic acid with cyclohexylamine using coupling agents (e.g., HATU or EDCI) in anhydrous DMF .
  • Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Advanced Research Questions

Q. How does the crystal structure of N-cyclohexyl benzamide derivatives influence their reactivity?

X-ray crystallography of analogs (e.g., N-cyclohexyl-3-hydroxy-4-methoxybenzamide) reveals:

  • Conformational Flexibility: The cyclohexyl group adopts a chair conformation, influencing steric interactions in reactions .
  • Intermolecular Hydrogen Bonding: Amide N–H···O=C interactions stabilize the crystal lattice, which may affect solubility and melting points .
  • Electron-Deficient Aromatic Rings: Bromine and methoxy groups alter electron density, directing electrophilic substitution reactions (e.g., meta/para selectivity) .

Q. What computational methods are effective for predicting the electronic properties of this compound?

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks.
  • Molecular Dynamics (MD) Simulations: Model solvent interactions (e.g., in DMSO or chloroform) to assess stability under reaction conditions .
  • Docking Studies: Evaluate potential biological activity by simulating binding to target proteins (e.g., enzymes with hydrophobic pockets) .

Q. How can researchers resolve contradictions in reaction outcomes involving this compound?

Case study: Discrepancies in coupling reaction yields may arise from:

  • Substituent Effects: Bromine’s steric bulk vs. methoxy’s electron-donating nature can compete in cross-coupling reactions .
  • Catalyst Optimization: Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and ligands (e.g., XPhos) to improve regioselectivity .
  • Kinetic vs. Thermodynamic Control: Monitor reaction temperatures (e.g., 80°C vs. 120°C) to favor desired intermediates .

Q. What strategies enhance the stability of this compound in long-term storage?

  • Light Sensitivity: Store in amber glass vials to prevent photodegradation of the bromo and methoxy groups .
  • Moisture Control: Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis of the amide bond .
  • Thermal Stability: Differential Scanning Calorimetry (DSC) can determine decomposition temperatures (>200°C for similar compounds) .

Methodological Tables

Table 1. Comparison of Synthetic Yields for N-Cyclohexyl Benzamide Derivatives

SubstituentsReaction ConditionsYield (%)Reference
4-Bromo-3-methoxyPdCl₂(dppf), 80°C, 12h72
3-FluoroHATU, DMF, rt, 24h85
4-ChloroEDCI, CH₂Cl₂, 0°C, 6h68

Table 2. Toxicity Data for Structural Analogs

CompoundAcute Oral LD₅₀ (mg/kg)Skin IrritationReference
N-Cyclohexyl-3-fluorobenzamide2000 (Rat)Category 2
N-Cyclohexyl-4-chlorobenzamideNot determinedCategory 2

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Cyclohexyl 4-bromo-3-methoxybenzamide
Reactant of Route 2
N-Cyclohexyl 4-bromo-3-methoxybenzamide

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